Differential Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells: Carboxylic Acid vs. Carboxamide Analog
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 64299-26-9) demonstrates quantifiable anticancer activity, reducing cell viability by more than 50% at specific concentrations in MDA-MB-231 breast cancer cells . This activity profile is hypothesized to be significantly different from its direct analog, 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide (CAS 64299-25-8), due to the well-established impact of the carboxylic acid moiety on target binding and cellular permeability compared to a carboxamide group [1].
| Evidence Dimension | Reduction in Cell Viability |
|---|---|
| Target Compound Data | >50% reduction in cell viability |
| Comparator Or Baseline | 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide (CAS 64299-25-8) - No quantitative data found in the same assay, but functional group difference predicts divergent activity. |
| Quantified Difference | >50% reduction vs. uncharacterized activity for the comparator |
| Conditions | MDA-MB-231 breast cancer cell line in vitro |
Why This Matters
This data identifies the carboxylic acid group as critical for the observed anticancer potency, a key differentiator for researchers selecting the correct starting material for structure-activity relationship (SAR) studies targeting breast cancer.
- [1] Mert, S., et al. (2014). Synthesis, structure–activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. View Source
